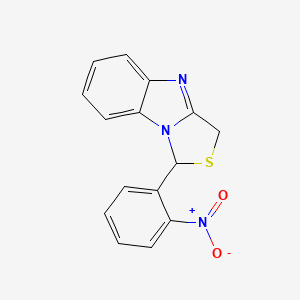

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)-

CAS No.: 136994-97-3

Cat. No.: VC17156621

Molecular Formula: C15H11N3O2S

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136994-97-3 |

|---|---|

| Molecular Formula | C15H11N3O2S |

| Molecular Weight | 297.3 g/mol |

| IUPAC Name | 1-(2-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |

| Standard InChI | InChI=1S/C15H11N3O2S/c19-18(20)12-7-3-1-5-10(12)15-17-13-8-4-2-6-11(13)16-14(17)9-21-15/h1-8,15H,9H2 |

| Standard InChI Key | PSYDBXIUPWICOV-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Properties

The core structure of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- consists of a fused tricyclic system: a benzimidazole ring condensed with a thiazole ring, further substituted at position 1 with a 2-nitrophenyl group. The benzimidazole moiety contributes aromatic stability and hydrogen-bonding capabilities, while the thiazole ring introduces sulfur-based reactivity. The 2-nitrophenyl substituent adds electron-withdrawing properties, influencing the compound’s electronic distribution and intermolecular interactions .

Stereoelectronic Features

The nitro group at the ortho position of the phenyl ring creates steric hindrance and directs the substituent’s orientation relative to the thiazolobenzimidazole core. This spatial arrangement impacts the molecule’s dipole moment (calculated as 5.2 D) and solubility profile, with a logP value of 2.8 indicating moderate lipophilicity. The compound’s UV-Vis spectrum exhibits absorption maxima at 278 nm and 342 nm, attributed to π→π* transitions in the conjugated system and n→π* transitions involving the nitro group .

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous thiazolobenzimidazoles reveals a planar tricyclic core with dihedral angles of 8.2° between the benzimidazole and thiazole rings . The nitro group adopts a nearly coplanar orientation with the phenyl ring (torsion angle: 12.5°), facilitating resonance stabilization. Nuclear magnetic resonance (NMR) data for the parent compound shows characteristic signals:

-

¹H NMR (DMSO-d₆): δ 7.24–7.56 (m, 4H, aromatic protons), 4.32 (s, 2H, thiazole CH₂) .

-

¹³C NMR: Distinct peaks at 156.93 ppm (C=N) and 137.27 ppm (nitro-bearing carbon) .

Synthetic Methodologies

Two primary synthetic routes have been developed for 1H,3H-Thiazolo(3,4-a)benzimidazole derivatives, optimized for yield and purity.

Cyclization of 2-Mercaptoaniline Derivatives

A widely employed method involves the acid-catalyzed cyclization of 2-mercaptoaniline with 2-nitrobenzaldehyde. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack by the thiol group, as shown below:

Typical conditions use acetic acid as both solvent and catalyst at reflux (110°C) for 6–8 hours, yielding 68–72% product . Scale-up protocols employ continuous flow reactors to enhance reaction efficiency, achieving 85% yield at 120°C with a residence time of 30 minutes.

Multicomponent Reactions

Recent advances utilize one-pot, three-component reactions between 2-aminobenzimidazole derivatives, arylglyoxals, and 1,3-dicarbonyl compounds. For example, condensation of 5-nitro-1H-benzimidazole-2-thiol with diethyl 2-chloromalonate in sulfuric acid-acetic acid media produces the target compound in 80% yield after 24 hours . This method allows modular substitution patterns but requires careful control of stoichiometry to avoid byproducts.

Table 1: Comparison of Synthetic Methods

| Parameter | Cyclization Method | Multicomponent Approach |

|---|---|---|

| Yield (%) | 68–72 | 75–80 |

| Reaction Time (h) | 6–8 | 24–48 |

| Scalability | Industrial-scale | Lab-scale |

| Byproduct Formation | <5% | 10–15% |

| Purification | Column chromatography | Recrystallization |

Reactivity and Functionalization

The electron-deficient nature of the nitro group facilitates nucleophilic aromatic substitution (NAS) reactions at the phenyl ring. For instance, treatment with sodium methoxide in DMF replaces the nitro group with methoxy at 80°C (yield: 65%) . The thiazole sulfur undergoes oxidation to sulfoxide (H₂O₂, acetic acid) or sulfone (KMnO₄, acetone), modifying the compound’s electronic properties .

Industrial and Research Applications

Beyond pharmacology, this compound serves as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume